1,4-Cyclohexanedimethanol

Description

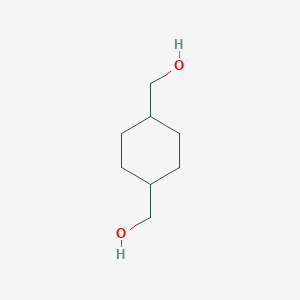

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Cyclohexanedimethanol from Dimethyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-cyclohexanedimethanol (CHDM), a crucial diol in the production of advanced polyester (B1180765) resins and a valuable building block in pharmaceutical and drug delivery applications. This document details the core chemical transformations, catalytic systems, experimental protocols, and purification methods involved in the synthesis of CHDM from dimethyl terephthalate (B1205515) (DMT).

Introduction

This compound (CHDM) is a cycloaliphatic diol prized for the enhanced thermal stability, mechanical strength, and chemical resistance it imparts to polymers.[1] In the realm of drug development, CHDM-based polyesters are explored for their biocompatibility and biodegradability, making them suitable for controlled drug release systems, biomaterial scaffolds, and medical devices.[1] The synthesis of CHDM from dimethyl terephthalate (DMT) is a well-established industrial process, primarily proceeding through a two-step catalytic hydrogenation.[2][3] This guide will explore both the traditional two-step method and emerging one-pot synthesis strategies, providing detailed insights for laboratory-scale and process development applications.

Reaction Pathway and Mechanism

The conversion of dimethyl terephthalate to this compound is a hydrogenation process that occurs in two distinct stages:

-

Hydrogenation of the Aromatic Ring: The benzene (B151609) ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step requires a catalyst that is active for aromatic ring saturation.

-

Hydrogenation of the Ester Groups: The two methyl ester functionalities of DMCD are then reduced to hydroxyl groups, yielding this compound (CHDM) and methanol (B129727) as a byproduct. This transformation necessitates a catalyst proficient in ester hydrogenation.

The overall chemical transformation is as follows:

Catalytic Systems

The choice of catalyst is critical and influences reaction efficiency, selectivity, and the isomeric (cis/trans) ratio of the final CHDM product. A variety of catalytic systems have been developed for both the two-step and one-pot synthesis routes.

Two-Step Synthesis Catalysts

In the conventional two-step process, different catalysts are often employed for each stage to optimize the respective transformations.

-

Step 1: DMT to DMCD: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the hydrogenation of the aromatic ring.[4] Ruthenium-based catalysts also demonstrate high activity and selectivity for this step.[5]

-

Step 2: DMCD to CHDM: Copper chromite is the most common industrial catalyst for the hydrogenation of the ester groups to alcohols.[4]

One-Pot Synthesis Catalysts

To enhance process efficiency, one-pot methodologies utilizing multifunctional catalysts have been developed. These catalysts are capable of facilitating both the aromatic ring and ester hydrogenation in a single reactor. Trimetallic systems, such as RuPtSn supported on alumina (B75360) (RuPtSn/Al₂O₃), have shown promise in achieving high yields of CHDM in a one-pot process under relatively mild conditions.[2][6]

Catalyst Performance Comparison

The following tables summarize the performance of various catalytic systems for the synthesis of CHDM from DMT.

Table 1: Performance of Catalysts in the Two-Step Synthesis of CHDM

| Catalyst (Step 1) | Temperature (°C) | Pressure (MPa) | Time (h) | DMT Conversion (%) | DMCD Selectivity (%) | Catalyst (Step 2) | Temperature (°C) | Pressure (MPa) | Time (h) | CHDM Yield (%) | Cis/Trans Ratio | Reference |

| Pd/C | 180 | - | - | - | - | Copper Chromite | 200 | - | - | - | 30:70 | [4] |

| Ru/HZSM-5 | 160 | 2.5 | 2 | 100 | 99.5 | - | - | - | - | - | - | [5] |

| Ru-Re/AC | 70 | 3 | - | 82 | 96 | - | - | - | - | - | - | [7] |

| KF-Ni/SiO₂ | 100 | 5 | 4 | 95 | 96 | - | - | - | - | - | - | [8] |

Table 2: Performance of Catalysts in the One-Pot Synthesis of CHDM

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | DMT Conversion (%) | CHDM Yield (%) | Cis/Trans Ratio | Reference |

| RuPtSn/Al₂O₃ | 100 (stage 1), 200 (stage 2) | 2 (stage 1), 6 (stage 2) | 2 + 4 | >99 | >90 | - | [2] |

| 5% Pd/CMK-3 + Cu-600 | 140 (stage 1), 240 (stage 2) | 4 (stage 1), 6 (stage 2) | 2 + 4 | 100 | 82 | - | [3][4] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of CHDM from DMT.

Two-Step Synthesis of CHDM

Step 1: Hydrogenation of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Procedure:

-

A high-pressure autoclave reactor is charged with dimethyl terephthalate (DMT) and a suitable solvent such as methanol or dioxane.

-

The 5% Pd/C catalyst is added to the mixture (typically 1-5% by weight relative to DMT).

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 3-5 MPa.

-

The reaction mixture is heated to 130-180°C with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) until the consumption of DMT is complete.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Step 2: Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to this compound

-

Catalyst: Copper Chromite

-

Procedure:

-

The crude DMCD from Step 1 is charged into a high-pressure autoclave reactor.

-

Copper chromite catalyst is added (typically 5-10% by weight relative to DMCD).

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 15-20 MPa.

-

The reaction mixture is heated to 200-250°C with vigorous stirring.

-

The reaction progress is monitored by GC for the disappearance of DMCD and the formation of CHDM.

-

Upon completion, the reactor is cooled and depressurized.

-

The catalyst is removed by filtration. The resulting crude CHDM can then be purified.

-

One-Pot Synthesis of CHDM using a RuPtSn/Al₂O₃ Catalyst

-

Catalyst: RuPtSn/Al₂O₃

-

Procedure:

-

The RuPtSn/Al₂O₃ catalyst, DMT, and a solvent are loaded into a high-pressure reactor.

-

The reactor is purged and then pressurized with hydrogen to an initial pressure (e.g., 2 MPa).

-

The temperature is raised to a lower setpoint (e.g., 100°C) to facilitate the hydrogenation of the aromatic ring.

-

After a set period (e.g., 2 hours), the temperature and pressure are increased (e.g., to 200°C and 6 MPa) to promote the hydrogenation of the ester groups.

-

The reaction is continued until the conversion to CHDM is maximized, as determined by GC analysis.

-

The reactor is then cooled, and the product is separated from the catalyst for purification.[2]

-

Purification and Characterization

Purification

The crude CHDM obtained from the synthesis contains unreacted starting materials, intermediates, byproducts, and the solvent. The primary method for purifying CHDM is fractional distillation under reduced pressure .[9][10][11] This technique is effective due to the significant difference in boiling points between CHDM and other components in the reaction mixture. For highly pure CHDM, particularly for pharmaceutical applications, a subsequent recrystallization step may be employed.[12]

Characterization

The final product is typically characterized to determine its purity and the ratio of cis to trans isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the reaction mixture and assessing the purity of the final product.[6] The cis and trans isomers of CHDM can often be separated and quantified by GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of CHDM and to differentiate between the cis and trans isomers based on their distinct spectral patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional groups and the absence of the ester carbonyl (C=O) group from the starting material.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis and purification of CHDM can be visualized as follows:

Conclusion

The synthesis of this compound from dimethyl terephthalate is a robust and versatile process. While the traditional two-step hydrogenation remains a cornerstone of industrial production, ongoing research into one-pot syntheses with advanced catalytic systems offers pathways to more efficient and sustainable manufacturing. For researchers in drug development and materials science, a thorough understanding of these synthetic routes, coupled with meticulous purification and characterization, is essential for obtaining high-purity CHDM for the creation of innovative and high-performance materials.

References

- 1. WO2013019441A1 - Process for the preparation of this compound from terephthalic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Purification [chem.rochester.edu]

- 9. jackwestin.com [jackwestin.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound [webbook.nist.gov]

Cis/Trans Isomerism in 1,4-Cyclohexanedimethanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Stereochemistry and its Impact on Material Properties and Applications

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyurethanes.[1][2] Its unique cyclic structure imparts rigidity and thermal stability to the polymer backbone, while the two primary hydroxyl groups offer reactive sites for polymerization.[1] CHDM exists as a mixture of two stereoisomers: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the cyclohexane (B81311) ring profoundly influences the physical and chemical properties of both the monomer and the resulting polymers. This technical guide provides a comprehensive overview of the cis/trans isomerism in CHDM, detailing its effects on polymer properties, relevant experimental protocols, and potential applications in drug development.

Synthesis and Commercial Production

The primary industrial route for CHDM production is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[3][4] This process typically occurs in two stages. First, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second step, the ester groups of DMCD are reduced to hydroxymethyl groups, yielding CHDM.[3]

Commercial CHDM is typically a mixture of the cis and trans isomers, with a common ratio of approximately 30:70 (cis to trans).[1][3] The specific ratio can be influenced by the choice of catalyst and reaction conditions during hydrogenation.[3][5] Processes have been developed to produce CHDM with a higher concentration of the trans isomer, often involving distillation in the presence of a base or heating to induce isomerization.[4][6]

Physical and Chemical Properties of cis and trans Isomers

The distinct spatial arrangement of the hydroxymethyl groups in the cis and trans isomers leads to significant differences in their physical properties. The trans isomer, with its more linear and symmetrical structure, packs more efficiently in the solid state, resulting in a higher melting point.[5][7]

| Property | cis-1,4-Cyclohexanedimethanol | trans-1,4-Cyclohexanedimethanol | Commercial Mixture (typical) |

| Melting Point | 43 °C[2][5][8] | 67-70 °C[2][5][8] | 41-61 °C[3] |

| Boiling Point | 286 °C[8] | 283 °C[8] | 284-288 °C[3] |

| Appearance | White waxy solid[2][5] | White waxy solid[5] | White waxy solid[3] |

| Solubility | Miscible with water and alcohol; soluble in ketones.[2][5] | Miscible with water and alcohol; soluble in ketones.[2][5] | Miscible with water and alcohol; soluble in ketones.[5] |

Both isomers exhibit the characteristic reactivity of primary alcohols, readily undergoing esterification and polycondensation reactions.[1] The reactivity of the hydroxyl groups is a key factor in their utility as monomers.

Effects of Isomer Ratio on Polymer Properties

The stereochemistry of CHDM is a critical determinant of the properties of polymers derived from it. The cis/trans ratio directly impacts the polymer's crystallinity, thermal properties, and mechanical strength.[7]

Thermal Properties

A higher content of the trans-CHDM isomer in polyesters leads to a significant increase in both the glass transition temperature (Tg) and the melting temperature (Tm).[7] The linear and symmetrical nature of the trans isomer allows for more ordered packing of the polymer chains, resulting in higher crystallinity and, consequently, elevated Tg and Tm.[7] For instance, in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), increasing the trans-CHDM content from 0% to 100% raises the Tm from 248 °C to 308 °C and the Tg from 60 °C to 90 °C.[7]

| Polymer Property | Effect of Increasing trans-CHDM Content |

| Glass Transition Temperature (Tg) | Increases[7] |

| Melting Temperature (Tm) | Increases[7] |

| Crystallinity | Increases[7] |

| Crystallization Rate | Varies with composition[7] |

Mechanical and Barrier Properties

The increased crystallinity associated with a higher trans-isomer content also enhances the mechanical properties of the resulting polymers, including tensile strength and modulus.[7] Furthermore, the more tightly packed polymer chains create a more tortuous path for gas molecules, leading to improved gas barrier properties (e.g., against oxygen and carbon dioxide).[7] This makes high-trans CHDM-based polyesters suitable for packaging applications where barrier performance is critical.

Applications

The unique properties imparted by CHDM make it a versatile monomer for a wide range of applications.

Polymer Synthesis

-

Polyesters: CHDM is a key comonomer in the production of various polyesters, including polyethylene (B3416737) terephthalate glycol-modified (PETG), which is known for its clarity, toughness, and chemical resistance.[1] It is also used to produce poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance polyester (B1180765) with excellent thermal and mechanical properties.[7]

-

Polyurethanes: The diol functionality of CHDM allows for its use in the synthesis of polyurethanes, contributing to their hardness, flexibility, and thermal stability.[2]

-

Coatings: Unsaturated polyester resins derived from CHDM are used in gel coats and glass-fiber-reinforced plastics due to their excellent corrosion resistance.[2]

Potential in Drug Development and Biomaterials

While direct applications in drug development are still emerging, the properties of CHDM-based polymers suggest significant potential.

-

Drug Delivery: The hydrophobic nature of polyesters derived from CHDM makes them potential candidates for encapsulating lipophilic drugs in nanoparticles, micelles, or polymersomes for controlled release.[9]

-

Tissue Engineering: CHDM-based polyesters are being investigated for their use in regenerative medicine due to their biocompatibility and tunable degradation kinetics.[9]

-

Medical Device Coatings: Coatings made from CHDM-based polymers could improve the biocompatibility of medical implants.[9]

The following diagram illustrates a hypothetical workflow for exploring CHDM-based polyesters in a drug delivery application.

Hypothetical workflow for CHDM-polyester drug delivery.

Experimental Protocols

Synthesis of High trans-1,4-Cyclohexanedimethanol

Objective: To increase the trans-isomer content of a commercial cis/trans CHDM mixture.

Materials:

-

Commercial this compound (mixture of cis and trans isomers)

-

Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

-

Distillation apparatus

-

Heating mantle with stirrer

-

Oil bath

Procedure:

-

Place a known amount of commercial CHDM into a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of 50% aqueous NaOH solution (e.g., 1-2% by weight of CHDM).[4][6]

-

Heat the mixture in an oil bath to 180-250 °C with continuous stirring for a specified period (e.g., 30 minutes to 1 hour).[4][6] This step promotes the isomerization of the cis form to the more thermodynamically stable trans form.

-

After heating, set up the apparatus for vacuum distillation.

-

Distill the mixture under reduced pressure. The trans-isomer, having a higher boiling point at atmospheric pressure, can be separated from the remaining cis-isomer.

-

Collect the distillate, which will be enriched in the trans-isomer.

-

Analyze the isomer ratio of the starting material and the distillate using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of cis/trans Isomer Ratio by Gas Chromatography (GC)

Objective: To quantify the relative amounts of cis and trans isomers of CHDM.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a wax-type column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the CHDM sample in a suitable solvent (e.g., methanol (B129727) or acetone).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The cis and trans isomers will have different retention times. Identify the peaks corresponding to each isomer based on a standard or by mass spectrometry (GC-MS). The relative percentage of each isomer can be determined by integrating the area under each peak.

The following diagram outlines the general workflow for the synthesis and characterization of high trans-CHDM.

Synthesis and purification workflow for high trans-CHDM.

Conclusion

The cis/trans isomerism of this compound is a critical factor that dictates the properties of the resulting polymers. The ability to control and manipulate the isomer ratio provides a powerful tool for tuning the thermal, mechanical, and barrier properties of polyesters and other polymers. For researchers and professionals in drug development, understanding these structure-property relationships is essential for designing novel biomaterials and drug delivery systems with tailored performance characteristics. The continued exploration of CHDM-based polymers, particularly those with controlled stereochemistry, holds significant promise for advancements in materials science and pharmaceutical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 4. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]

- 5. This compound | 105-08-8 [chemicalbook.com]

- 6. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 7. Recent Advances in the Development of this compound (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Cyclohexanedimethanol (CHDM), a crucial cycloaliphatic diol in the synthesis of high-performance polymers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and isomeric forms.

Physical Properties

This compound is a white, waxy solid at room temperature, which becomes a clear, colorless, viscous liquid upon melting.[1] It has a mild, sweet odor.[2] Commercial CHDM is a mixture of cis and trans isomers, with the trans isomer typically being predominant (around a 30:70 cis/trans ratio).[3][4] This isomeric ratio can influence the properties of the resulting polymers.[4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Melting Point | 41-61 °C (mixture) | [4] |

| 43 °C (cis-isomer) | [5] | |

| 67 °C (trans-isomer) | [5] | |

| Boiling Point | 283-288 °C | [4] |

| 286 °C (cis-isomer) | [5] | |

| 283 °C (trans-isomer) | [5] | |

| Density | 1.02 - 1.04 g/cm³ at 25 °C | [3][4] |

| Vapor Pressure | 0.24 Pa at 20 °C | [6] |

| 3.08 x 10⁻⁴ mm Hg at 25 °C | [5] | |

| Vapor Density | 5 (Air = 1) | [5] |

| Flash Point | 161 °C (322 °F) - closed cup | [7][8] |

| Autoignition Temperature | 307 °C (584 °F) | [9] |

| Solubility | ||

| Miscible with water, alcohol, ketones, and glycol ethers.[1][7] | ||

| Soluble in benzene (B151609) (1.1 g/100 g solvent at 20 °C).[1] | ||

| Soluble in trichloromethane (5.7 g/100 g solvent at 20 °C).[6] | ||

| Almost insoluble in aliphatic hydrocarbons and ether.[1] | ||

| Viscosity | 675 mPa·s at 50 °C | [10] |

| Refractive Index | 1.4240 (estimate) | [6] |

| pKa | 14.75 ± 0.10 (Predicted) | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two primary hydroxyl (-CH₂OH) groups. These functional groups allow it to undergo typical alcohol reactions, most notably esterification.[3]

-

Esterification and Polymerization: CHDM is a key monomer in polycondensation reactions to produce polyesters.[3] A commercially significant application is its use as a co-monomer with terephthalic acid and ethylene (B1197577) glycol to produce glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG).[4] The inclusion of the CHDM's cyclohexane (B81311) ring into the polymer backbone enhances rigidity, thermal stability, mechanical strength, and chemical resistance.[3][11]

-

Thermal Stability: CHDM exhibits excellent thermal stability, as indicated by its high boiling point, making it suitable for high-temperature polymerization processes.[10]

-

Reactivity of Isomers: The cis and trans isomers of CHDM can impart different properties to the resulting polymers. The ratio of these isomers is a critical parameter in controlling the crystallinity and, consequently, the physical properties of the polyesters.[4]

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of dimethyl terephthalate (DMT).[4] This process is typically carried out in two main steps.

A more recent approach involves a one-pot conversion using supported trimetallic catalysts, such as RuPtSn/Al₂O₃, which can carry out the hydrogenation in a single reactor through two consecutive stages with different reaction conditions.[9]

Isomeric Forms

This compound exists as two geometric isomers: cis and trans. In the cis isomer, both hydroxymethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of solid organic compounds.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).[7]

-

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a sufficient quantity of a liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady rate of distillation (approximately 1-2 drops per second). This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

-

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

-

Apparatus: Test tubes, vortex mixer (optional), graduated pipettes.

-

Procedure:

-

Approximately 25 mg of this compound is placed in a test tube.

-

0.5 mL of the chosen solvent (e.g., water, ethanol, hexane) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid has dissolved, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If it partially dissolves, it is "partially soluble."

-

Flash Point Determination (Closed-Cup Method)

Standard methods such as ASTM D93 (Pensky-Martens) or ASTM D56 (Tag) are used for determining the flash point of combustible liquids.

-

Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens).

-

General Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[12]

-

Autoignition Temperature Determination (ASTM E659)

This standard test method determines the lowest temperature at which a chemical will spontaneously ignite in air without an external ignition source.[1][5]

-

Apparatus: A uniformly heated 500-mL flask, a temperature-controlled furnace, a syringe for sample injection.[13]

-

Procedure:

-

The flask is placed in the furnace and heated to a predetermined temperature.[14]

-

A small, measured volume of liquid this compound is injected into the hot flask.[14]

-

The time until ignition occurs is recorded. If no ignition is observed within a specified time, the test is repeated at a higher temperature.

-

The autoignition temperature is the lowest temperature at which ignition is observed.[14]

-

Synthesis of this compound from Dimethyl Terephthalate

This protocol is a general outline based on the widely used two-step hydrogenation process.

-

Materials: Dimethyl terephthalate (DMT), hydrogen gas, palladium catalyst (e.g., Pd/C), copper chromite catalyst, suitable solvent (e.g., methanol (B129727) or conducted in a molten state).

-

Apparatus: High-pressure reactor (autoclave) equipped with a stirrer, heating system, and gas inlet.

-

Procedure:

-

Step 1: Hydrogenation of the Aromatic Ring

-

The reactor is charged with DMT and the palladium catalyst.

-

The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen.

-

The mixture is heated to approximately 160-180 °C and stirred.

-

The reaction is monitored until the theoretical amount of hydrogen is consumed, indicating the formation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

-

Step 2: Hydrogenation of the Ester Groups

-

The DMCD from the first step is transferred to a second reactor (or the conditions are changed in the same reactor) with a copper chromite catalyst.

-

The reactor is pressurized with hydrogen to a higher pressure than in the first step.

-

The temperature is increased to around 200-240 °C.

-

The reaction is continued until the hydrogenation of the ester groups to hydroxyl groups is complete, yielding this compound.

-

-

Purification: The final product is purified by distillation or recrystallization.

-

Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Analysis: ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will show characteristic signals for the methylene (B1212753) protons of the -CH₂OH groups and the protons on the cyclohexane ring. The ¹³C NMR will show signals for the carbons of the -CH₂OH groups and the cyclohexane ring carbons. The integration and splitting patterns can be used to confirm the structure and the cis/trans isomer ratio.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with gas chromatography (GC-MS).

-

Analysis: Electron ionization (EI) mass spectrometry will result in fragmentation of the molecule. The mass spectrum will show a molecular ion peak (m/z = 144) and characteristic fragment ions corresponding to the loss of water, hydroxymethyl groups, and fragmentation of the cyclohexane ring.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a melt between salt plates (e.g., KBr or NaCl) or as a solid dispersion in a KBr pellet.

-

Analysis: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. Strong C-H stretching absorptions will be observed around 2850-2950 cm⁻¹, and a C-O stretching band will be present in the 1000-1100 cm⁻¹ region.

-

Safety and Handling

This compound may cause serious eye damage.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this chemical.[15] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended to consult the latest safety data sheets and relevant scientific literature.

References

- 1. store.astm.org [store.astm.org]

- 2. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. store.astm.org [store.astm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. zematra.com [zematra.com]

- 11. benchchem.com [benchchem.com]

- 12. Flash point - Wikipedia [en.wikipedia.org]

- 13. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 14. petrolube.com [petrolube.com]

- 15. byjus.com [byjus.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic analysis of 1,4-Cyclohexanedimethanol (NMR, IR, Mass Spec)

Spectroscopic Analysis of 1,4-Cyclohexanedimethanol: A Technical Guide

This technical guide provides an in-depth analysis of this compound (CHDM) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these methods for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols, and the logical workflow for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, which exists as cis and trans isomers, NMR can provide detailed information about the stereochemistry and the local chemical environment of each proton and carbon atom.[1][2][3][4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays signals corresponding to the methylene (B1212753) protons of the hydroxymethyl groups (-CH₂OH), the methine protons of the cyclohexane (B81311) ring (-CH-), and the methylene protons within the ring (-CH₂-). The chemical shifts can vary slightly depending on the solvent and the isomeric composition (cis vs. trans).

| Assignment | Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂OH | Methylene protons adjacent to hydroxyl | ~3.5 | Doublet |

| -OH | Hydroxyl protons | Variable (broad singlet) | Singlet (broad) |

| -CH- | Ring methine protons | ~1.5 - 1.8 | Multiplet |

| -CH₂- (axial/equatorial) | Ring methylene protons | ~0.9 - 1.9 | Multiplet |

Note: Data compiled from publicly available spectral databases.[5][6][7] The exact chemical shifts and multiplicities can differ based on the specific isomer and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Carbon Type | Typical Chemical Shift (δ, ppm) |

| -CH₂OH | Methylene carbon adjacent to hydroxyl | ~68 |

| -CH- | Ring methine carbon | ~40 |

| -CH₂- | Ring methylene carbon | ~30 |

Note: Data sourced from publicly available spectral databases.[5][8][9]

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a diol like this compound is as follows:[10][11][12]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 45° or 90° pulse angle.[13]

-

Set an appropriate acquisition time (e.g., 2-4 seconds) and a recycle delay (d1) of 1-5 seconds to ensure full relaxation of protons.[13]

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Longer acquisition times and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl (-OH) and the alkane C-H and C-O bonds.

IR Spectral Data

The IR spectrum is characterized by a very strong, broad absorption for the O-H stretch due to hydrogen bonding and a distinct C-O stretching band.[14][15]

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |

| C-O Stretch | Alcohol (C-O) | 1050 - 1260 | Strong |

Note: Data compiled from NIST Chemistry WebBook and other sources.[14][15][16][17][18][19][20][21] The peak at ~3250-3300 cm⁻¹ is consistent with strong intermolecular hydrogen bonding.[16]

Experimental Protocol for IR Spectroscopy

The following protocol can be used for acquiring an IR spectrum of this compound, which is a solid at room temperature.[20][22]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.[20]

-

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.[22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula of this compound is C₈H₁₆O₂ with a molecular weight of approximately 144.21 g/mol .[5][23]

Mass Spectrum Analysis

Electron Ionization (EI) is a common technique for MS analysis. The key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[15]

| m/z (mass-to-charge) | Proposed Fragment | Significance |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) - may be weak or absent |

| 126 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 113 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of a hydroxymethyl radical |

| 95 | [C₇H₁₁]⁺ | Further fragmentation, often a prominent peak |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, common fragment |

Note: Fragmentation data is based on typical alcohol fragmentation patterns and spectral data from the NIST Mass Spectrometry Data Center.[5][23][24]

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of this compound by GC-MS or LC-MS is as follows:

-

Sample Preparation:

-

Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[25]

-

Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent.[25]

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates.[25]

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

-

Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

-

Instrumentation (LC-MS):

-

For less volatile derivatives or to avoid thermal decomposition, LC-MS with Electrospray Ionization (ESI) is suitable.[25]

-

The sample is separated via liquid chromatography and then introduced into the ESI source where it is ionized, typically forming protonated molecules [M+H]⁺ or adducts.

-

Integrated Spectroscopic Analysis Workflow

A comprehensive structural elucidation of this compound involves a logical workflow, integrating the data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

The relationship between the spectral data and the molecular structure is key. Specific signals directly correlate to different parts of the this compound molecule.

Finally, the fragmentation pattern observed in mass spectrometry can be visualized to understand the stability of different parts of the ionized molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, trans- [webbook.nist.gov]

- 5. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 1H NMR spectrum [chemicalbook.com]

- 8. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound(105-08-8) IR Spectrum [m.chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound, trans- [webbook.nist.gov]

- 20. allsubjectjournal.com [allsubjectjournal.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. webassign.net [webassign.net]

- 23. This compound [webbook.nist.gov]

- 24. This compound(105-08-8) MS spectrum [chemicalbook.com]

- 25. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1,4-Cyclohexanedimethanol (CAS 105-08-8): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedimethanol (CHDM), with CAS number 105-08-8, is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of a wide array of high-performance polymers. Its unique molecular structure, featuring a cyclohexane (B81311) ring, imparts exceptional properties to the resulting materials, including enhanced thermal stability, superior mechanical strength, and excellent chemical resistance. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, industrial applications, and detailed experimental protocols related to CHDM. Particular emphasis is placed on its role in the synthesis of advanced polyesters and its potential relevance in biomedical applications through its derivatives.

Physicochemical Properties

This compound is a white, waxy solid at room temperature, and it exists as a mixture of cis and trans isomers.[1] The ratio of these isomers can influence the properties of the final polymers.[2] Commercial grades typically have a cis/trans ratio of approximately 30:70.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105-08-8 | [3] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | White waxy solid or colorless viscous liquid after melting | [1] |

| Odor | Sweetish | [4] |

| Melting Point | 41-61 °C (mixture of isomers) | [2] |

| 43 °C (cis-isomer) | [1] | |

| 70 °C (trans-isomer) | [1] | |

| Boiling Point | 283-288 °C | [2] |

| Density | 1.02 g/mL | [2] |

| Vapor Density | 5 (vs air) | [4] |

| Flash Point | 166 °C | [4] |

| Autoignition Temperature | 316 °C | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 920,000 mg/L at 20 °C | [4] |

| Methanol (B129727) | Miscible | [1] |

| Ethanol | Soluble | [5] |

| Ketones | Soluble | [1] |

| Benzene | 1.1 g in 100 g solvent at 20 °C | [1] |

| Trichloromethane | 5.7 g in 100 g solvent at 20 °C | [1] |

| Aliphatic Hydrocarbons | Almost insoluble | [1] |

| Ether | Insoluble | [5] |

Applications

The primary application of this compound lies in its use as a monomer for the synthesis of various polymers, most notably polyesters.[6] Its incorporation into the polymer backbone imparts a unique combination of properties not achievable with linear aliphatic diols.[1]

Polyester Synthesis

CHDM is a key building block for high-performance polyesters such as polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG), polycyclohexylenedimethylene terephthalate (PCT), and other copolyesters.[7]

-

Enhanced Thermal Stability: The rigid cyclohexane ring of CHDM increases the glass transition temperature (Tg) of the resulting polyester, leading to improved heat resistance.[4]

-

Improved Mechanical Properties: Polyesters containing CHDM exhibit increased hardness, rigidity, and tensile strength.[1]

-

Chemical and Hydrolytic Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to degradation from moisture and various chemicals.[4]

-

Clarity and Gloss: The use of CHDM can significantly improve the transparency and surface gloss of polyesters, making them suitable for high-quality packaging and decorative applications.[4]

Coatings and Adhesives

CHDM is utilized in the formulation of durable coatings for automotive, industrial, and aerospace applications.[8] In adhesives and sealants, CHDM and its derivatives, such as this compound dibenzoate, act as plasticizers and modifiers, enhancing flexibility, adhesion, and chemical resistance.[6][9]

Other Industrial Uses

-

Plasticizers: CHDM is used in the production of non-phthalate plasticizers.[5]

-

Unsaturated Polyester Resins (UPRs): It is a component in UPRs for applications in composites, construction, and marine industries.[4]

-

Polyurethane Foams: CHDM is used in the manufacturing of polyurethane foams.[7]

-

Lubricants and Hydraulic Fluids: It can be found in the formulation of lubricants and hydraulic fluids.[7]

Experimental Protocols

Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polymerization

This protocol describes a typical two-step melt polymerization process for synthesizing PCT.[1]

Materials:

-

This compound (CHDM)

-

Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

-

Catalyst (e.g., 200-300 ppm of titanium(IV) butoxide)

-

Stabilizer (e.g., phosphorous acid)

-

High-purity nitrogen gas

Equipment:

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum line.

Procedure:

-

Esterification/Transesterification:

-

Charge the reaction vessel with CHDM and TPA (or DMT) in the desired molar ratio.

-

Add the catalyst and stabilizer.

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the mixture to 180-250 °C with continuous stirring.

-

Water or methanol will be evolved and should be collected. The reaction is continued until the evolution of the byproduct ceases.

-

-

Polycondensation:

-

Increase the temperature of the reaction mixture.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This facilitates the removal of excess CHDM and other volatile byproducts.

-

The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer.

-

Once the desired melt viscosity is achieved, the reaction is considered complete.

-

The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized for further processing.

-

Analytical Method: Gas Chromatography (GC) for Purity Assessment

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the purity of CHDM.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent

-

Injector: Split/Splitless, 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Detector: FID, 300 °C

-

Carrier Gas: Helium

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the CHDM sample in a suitable solvent like isopropanol.

-

Prepare a series of working standards by serial dilution of a certified reference standard.

Data Analysis:

-

Identify the peaks for the cis and trans isomers of CHDM based on their retention times.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of each isomer and any impurities in the sample using the calibration curve.

Mandatory Visualizations

Caption: Synthesis workflow for PETG using this compound.

Caption: Potential signaling pathway of lauric acid, a degradation product of this compound dilaurate.[10]

Potential in Biomedical Applications

While this compound itself is primarily an industrial chemical, its derivatives are being explored for biomedical applications. For instance, biodegradable aliphatic polyesters incorporating CHDM are being investigated for use in controlled drug release systems, tissue engineering scaffolds, and medical devices due to their biocompatibility and mechanical strength.[1]

A derivative, this compound dilaurate, upon degradation, releases lauric acid. Lauric acid is known to interact with various cellular signaling pathways.[10] For example, it can induce the production of reactive oxygen species (ROS), which can lead to the phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK and c-Jun signaling cascade, ultimately inducing apoptosis in cancer cells.[10] This suggests a potential for designing CHDM-based biomaterials with inherent therapeutic properties.

Conclusion

This compound is a versatile and indispensable monomer in the polymer industry, enabling the production of high-performance materials with a unique combination of properties. Its well-defined physicochemical characteristics and reactivity make it a subject of ongoing research and development, not only for industrial applications but also for the design of novel biomaterials. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Supplier | 105-08-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. Page loading... [guidechem.com]

- 8. CHDM (this compound) - Ataman Kimya [atamanchemicals.com]

- 9. 2017erp.com [2017erp.com]

- 10. benchchem.com [benchchem.com]

Health and Safety Considerations for Handling 1,4-Cyclohexanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 1,4-Cyclohexanedimethanol (CHDM). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Chemical Identification and Physical Properties

This compound is a cycloaliphatic diol existing as a mixture of cis and trans isomers. It is a white waxy solid at room temperature and is primarily used as a monomer in the synthesis of polyesters and polyurethanes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 105-08-8 |

| Melting Point | 41-61 °C |

| Boiling Point | 283-286 °C |

| Flash Point | 161-162 °C (closed cup) |

| Water Solubility | Soluble |

| Vapor Pressure | < 0.24 hPa at 20 °C |

| Vapor Density | 5 (Air = 1) |

Toxicological Data

This compound generally exhibits low acute toxicity. However, it is classified as a substance that can cause serious eye damage.

Table 2: Summary of Acute Toxicity Data

| Exposure Route | Species | Test Guideline | Results |

| Oral | Rat | OECD 423 | LD₅₀ > 2,000 mg/kg bw[1] |

| Dermal | Rat | - | LD₅₀ > 2,000 mg/kg bw[2] |

| Inhalation | Rat | - | LC₅₀ > 1.25 mg/L (6 hours)[2] |

Table 3: Irritation and Sensitization Data

| Test | Species | Test Guideline | Results |

| Skin Irritation | Rabbit | OECD 404 | Non-irritating[1][2] |

| Eye Irritation | Rabbit | OECD 405 | Causes serious eye damage[1][2] |

| Skin Sensitization | Guinea Pig | OECD 406 | Not a sensitizer[3] |

Hazard Identification and Classification

The primary health hazard associated with this compound is its potential to cause serious eye damage.[1][4][5] It is not classified as a skin irritant or a skin sensitizer (B1316253).[2][3]

GHS Hazard Statements:

Experimental Protocols

Detailed methodologies for key toxicological studies are based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch for four hours.[2] The untreated skin of the animal serves as a control. After the exposure period, the residual substance is removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored on a scale of 0 to 4.

-

Results Interpretation: The scores for erythema and edema are used to calculate a mean score. Based on this score, the substance is classified for its skin irritation potential. For this compound, no dermal irritation was observed.[2]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Albino rabbit.

-

Procedure: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.[2] The other eye remains untreated and serves as a control. The eyelids are held together for approximately one second after instillation.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness and chemosis) at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days.[2] The severity of the lesions is scored.

-

Results Interpretation: The persistence and severity of the ocular lesions determine the classification. Studies with this compound have shown that it can cause serious eye damage, with effects on the cornea that may not be reversible within 21 days.[2]

Skin Sensitization (OECD Test Guideline 406)

This test, typically the Guinea Pig Maximization Test (GPMT), assesses the potential for a substance to induce skin sensitization.

-

Test Animal: Guinea pig.

-

Procedure: The test involves an induction phase and a challenge phase.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application.

-

Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the substance is applied topically to a naive site on both the test and control animals.

-

-

Observation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal.

-

Results Interpretation: A substance is considered a sensitizer if a significantly greater response is observed in the test group compared to the control group. This compound was found to not cause sensitization in laboratory animals.[3]

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the public domain regarding the signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. Its primary toxic effect, severe eye irritation, is likely due to its chemical properties causing direct damage to the ocular tissues. The metabolic pathway involves a series of oxidation reactions, with the major metabolite being cyclohexanedicarboxylic acid, which is primarily excreted in the urine.[2]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is crucial for the safe handling of this compound.